![molecular formula C14H23N3 B3057882 N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine CAS No. 859850-93-4](/img/structure/B3057882.png)
N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine
Übersicht
Beschreibung
“N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine” is a chemical compound. It has a molecular formula of C13H21N3 . It’s worth noting that this compound is related to “N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide”, which has a molecular weight of 262.35 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the synthesis of imatinib, a related compound, involves the coupling of amine and carboxylic acid precursors using N,N’-carbonyldiimidazole (CDI) as a condensing agent .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the synthesis of imatinib involves the condensation of two key intermediates, the aromatic amine and 4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
The piperazine moiety in this compound plays a crucial role in drug design. Researchers have explored its incorporation into biologically active compounds due to its ability to modulate pharmacokinetic properties. Notably, piperazine derivatives have been used in antihistamines, antiparasitic drugs, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor agents, and antidiabetic medications . Additionally, the piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s diseases.
Antibacterial Agents
Derivatives of 1,2,4-triazole with a piperazine moiety have demonstrated good antibacterial activity. The novel compound we’re discussing could potentially serve as an antibacterial agent .
Leukemia Treatment
Imatinib, a widely used therapeutic agent for treating leukemia, inhibits tyrosine kinases. Although structurally characterized primarily as its piperazin-1-ium salt, understanding the role of piperazine derivatives contributes to drug development .
Organic Synthesis and Chemical Reactions
The compound’s structure and synthesis involve a three-step protocol. Researchers have employed HRMS (high-resolution mass spectrometry), IR (infrared spectroscopy), and NMR (nuclear magnetic resonance) experiments to confirm its identity .
Urinary Metabolites
In vivo metabolism studies have identified this compound as one of the urinary metabolites during the breakdown of 4,4’-[14C]-methylenebis(N,N-dimethyl)benzamine (reduced Michler’s ketone) in rats .
Indole Derivatives and Antitubercular Activity
While not directly related to this compound, indole derivatives have been investigated for their antitubercular activity. These compounds exhibit potential against Mycobacterium tuberculosis and Mycobacterium bovis .
Eigenschaften
IUPAC Name |
N-methyl-1-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c1-15-11-13-3-5-14(6-4-13)12-17-9-7-16(2)8-10-17/h3-6,15H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFXPPPQNKXGRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)CN2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428219 | |
Record name | N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]benzyl}amine | |
CAS RN |
859850-93-4 | |
Record name | N-Methyl-1-{4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl({4-[(4-methylpiperazin-1-yl)methyl]phenyl}methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.